molecular formula C7H11ClO3 B1352073 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-24-2

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B1352073
CAS No.: 60028-24-2
M. Wt: 178.61 g/mol
InChI Key: HQWHULPMMGXKKB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a chemical compound known for its unique bicyclic structure. This compound is characterized by a chloromethyl group attached to a bicyclic framework that includes three oxygen atoms. It is often used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the alkylation of diazabicyclo[2.2.2]octane (DABCO) with chloromethyl methyl ether. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield compounds with additional oxygen-containing functional groups .

Scientific Research Applications

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure provides stability and influences the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:

Uniqueness

This compound is unique due to its specific combination of a chloromethyl group and a bicyclic structure containing three oxygen atoms. This combination imparts distinct reactivity and stability, making it valuable for various chemical applications .

Properties

IUPAC Name

1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-6-3-9-7(2-8,10-4-6)11-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHULPMMGXKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208755
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60028-24-2
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060028242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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